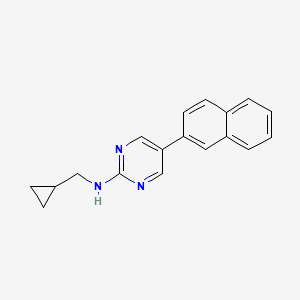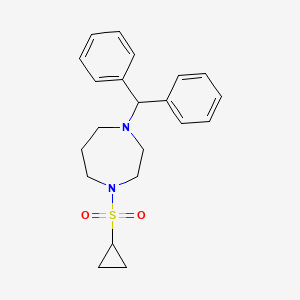
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine, also known as CPN, is a novel small molecule that has been studied for its potential use in various scientific research applications. CPN is a cyclic amine that is composed of a cyclopropylmethyl group, a naphthalene ring, and a pyrimidine ring. It is a relatively new compound that has been studied for its potential therapeutic and research applications.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been studied for its potential use in various scientific research applications. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been found to be useful in the study of drug metabolism, as it can be used to study the metabolism of drugs in vitro. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has also been studied for its potential use in the study of enzyme kinetics and enzyme inhibition, as it can be used to study the interactions between enzymes and substrates. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has also been studied for its potential use in the study of cell signaling pathways, as it can be used to study the effects of various signaling molecules on cells.
Mécanisme D'action
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been studied for its potential use in various scientific research applications. The mechanism of action of N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is not yet fully understood, but it is believed to act as an agonist or antagonist of various receptors in the body. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is believed to interact with various receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is also believed to interact with various signaling molecules, such as cyclic AMP and cyclic GMP, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been studied for its potential use in various scientific research applications. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cell signaling pathways, and the modulation of gene expression. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has also been found to have various anti-inflammatory effects, as well as anti-cancer effects. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has also been found to have various antioxidant effects, as well as anti-bacterial and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been studied for its potential use in various scientific research applications. One of the main advantages of using N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is also relatively non-toxic, which makes it an ideal compound for use in lab experiments. However, N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is not as potent as some other compounds, which can limit its use in some experiments.
Orientations Futures
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine has been studied for its potential use in various scientific research applications. There are a number of potential future directions in which N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could be used. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could be used in the study of drug metabolism, as it can be used to study the metabolism of drugs in vitro. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could also be used in the study of enzyme kinetics and enzyme inhibition, as it can be used to study the interactions between enzymes and substrates. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could also be used in the study of cell signaling pathways, as it can be used to study the effects of various signaling molecules on cells. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could also be used in the study of gene expression, as it can be used to study the effects of various gene regulatory molecules on cells. N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could also be used in the development of novel therapeutic agents, as it can be used to study the effects of various compounds on cells. Finally, N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine could be used in the development of novel diagnostic techniques, as it can be used to study the effects of various compounds on cells.
Méthodes De Synthèse
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine can be synthesized via a variety of methods, including a Grignard reaction, a nucleophilic substitution reaction, and a Suzuki reaction. The Grignard reaction is a useful method for the synthesis of N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine, as it involves the addition of a Grignard reagent to an aldehyde or ketone to form the desired product. The nucleophilic substitution reaction is another useful method for the synthesis of N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine, as it involves the replacement of a leaving group with a nucleophile. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction and is a useful method for the synthesis of N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine, as it involves the coupling of two organic molecules.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-5-naphthalen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-2-4-15-9-16(8-7-14(15)3-1)17-11-20-18(21-12-17)19-10-13-5-6-13/h1-4,7-9,11-13H,5-6,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXYAOFGZGUKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447686.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447687.png)
![3-[4-(quinoxalin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447691.png)
![3-[methyl(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447704.png)
![3-{methyl[1-(quinolin-4-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447711.png)
![3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447725.png)
![3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447738.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447741.png)
![4-({4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6447744.png)
![3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447748.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6447752.png)
![{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B6447763.png)
![2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine](/img/structure/B6447767.png)